molecular formula C22H21BrN2O4 B2372023 6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one CAS No. 831242-66-1

6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one

Cat. No. B2372023
CAS RN: 831242-66-1
M. Wt: 457.324
InChI Key: VMNBWZQXWLVILY-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Chemical Reactions Analysis

In one study, the reaction of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with different active compounds was studied in order to synthesize 1,3,4-thiadiazine, benzofuran, and naphthofuran associated with coumarin moiety . On the other side, 6-bromo-3-(2-hydrazinylthiazol-4-yl)-2H-chromen-2-one allowed to condense with 6-bromo-3-acetylcoumarin, phthalic anhydride derivatives, or 4-(4-substituted-benzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to afford different (2H-chromen-3-yl)thiazol-2-derivatives .

Scientific Research Applications

These applications highlight the versatility of bromocriptine across various scientific domains. Researchers continue to explore its potential in novel therapeutic areas, making it a compound of significant interest in pharmacology and medicine . If you need further details or have additional questions, feel free to ask! 😊

properties

IUPAC Name

6-bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4/c1-14-5-3-4-6-18(14)24-7-9-25(10-8-24)21(26)17-12-15-11-16(23)13-19(28-2)20(15)29-22(17)27/h3-6,11-13H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNBWZQXWLVILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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